molecular formula C12H7FO2 B12956931 4-Fluorodibenzo[b,d]furan-1-ol

4-Fluorodibenzo[b,d]furan-1-ol

Cat. No.: B12956931
M. Wt: 202.18 g/mol
InChI Key: KXRXMSZMVPTGPC-UHFFFAOYSA-N
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Description

4-Fluorodibenzo[b,d]furan-1-ol is an organic compound belonging to the class of dibenzofurans, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to the dibenzofuran core. Dibenzofurans are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorodibenzo[b,d]furan-1-ol typically involves the introduction of a fluorine atom and a hydroxyl group into the dibenzofuran structure. One common method involves the use of fluorinated precursors and subsequent functionalization. For example, starting with 4-fluorodibenzofuran, the hydroxyl group can be introduced through a series of reactions involving oxidation and substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as catalytic reactions, purification through recrystallization, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Fluorodibenzo[b,d]furan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

4-Fluorodibenzo[b,d]furan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Fluorodibenzo[b,d]furan-1-ol involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyl group allows the compound to form hydrogen bonds and engage in electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromodibenzo[b,d]furan: Similar in structure but with a bromine atom instead of fluorine.

    4-Chlorodibenzo[b,d]furan: Contains a chlorine atom in place of fluorine.

    4-Iododibenzo[b,d]furan: Features an iodine atom instead of fluorine.

Uniqueness

4-Fluorodibenzo[b,d]furan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications requiring specific electronic and steric characteristics.

Properties

Molecular Formula

C12H7FO2

Molecular Weight

202.18 g/mol

IUPAC Name

4-fluorodibenzofuran-1-ol

InChI

InChI=1S/C12H7FO2/c13-8-5-6-9(14)11-7-3-1-2-4-10(7)15-12(8)11/h1-6,14H

InChI Key

KXRXMSZMVPTGPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)F)O

Origin of Product

United States

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